molecular formula C7H8BrNO2 B8481290 2-Bromo-4-methoxy-6-methyl-pyridine 1-oxide

2-Bromo-4-methoxy-6-methyl-pyridine 1-oxide

Cat. No. B8481290
M. Wt: 218.05 g/mol
InChI Key: BQZSLMVAVOVISK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-methoxy-6-methyl-pyridine 1-oxide is a useful research compound. Its molecular formula is C7H8BrNO2 and its molecular weight is 218.05 g/mol. The purity is usually 95%.
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properties

Product Name

2-Bromo-4-methoxy-6-methyl-pyridine 1-oxide

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

IUPAC Name

2-bromo-4-methoxy-6-methyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C7H8BrNO2/c1-5-3-6(11-2)4-7(8)9(5)10/h3-4H,1-2H3

InChI Key

BQZSLMVAVOVISK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=[N+]1[O-])Br)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium methoxide (94 mg, 1.74 mmol) was added to a solution of 2-bromo-6-methyl-4-nitro-pyridine 1-oxide (408 mg, 1.74 mmol) in dry methanol (20 mL) at 0° C., then warmed to ambient temperature and maintained overnight. The volatiles were evaporated in vacuo and the residue extracted with chloroform (5×40 mL). The combined organic layers were washed with water, dried over anhydrous sodium sulfate and concentrated to afford a residue which was purified by column chromatography over silica gel (60-120 mesh) using 3% methanol in chloroform as eluent to afford 2-bromo-4-methoxy-6-methyl-pyridine 1-oxide (0.32 g, 84%) as a white solid.
Quantity
94 mg
Type
reactant
Reaction Step One
Quantity
408 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Bromo-6-methyl-4-nitro-pyridine 1-oxide (4 g, 17 mmol) was dissolved in methanol (anhydrous, 100 ml), and sodium methoxide (1.8 g, 33 mmol) was added. The mixture was stirred at room temperature for 90 minutes, diluted with water (90 ml) and concentrated under reduced pressure to half of its volume. The mixture was extracted with DCM (5×), the combined organic phases were dried (sodium sulfate) and concentrated to dryness under reduced pressure to yield 3.3 g of yellow crystals, 15 mmol, 88%) MS(APCI) m/z=217.9 [M+1]+.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Three

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